molecular formula C30H27BrN2O5 B5150022 N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide

Cat. No.: B5150022
M. Wt: 575.4 g/mol
InChI Key: LRYINLRPBBBXQH-UHFFFAOYSA-N
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Description

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide is a complex organic compound that features a bromonaphthalene moiety, a benzoxazole ring, and a triethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Bromination of Naphthalene: The bromonaphthalene moiety can be synthesized by the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling Reactions: The bromonaphthalene and benzoxazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

    Introduction of the Triethoxybenzamide Group: The final step involves the amidation of the coupled product with 3,4,5-triethoxybenzoic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromonaphthalene moiety, potentially converting the bromine to a hydrogen atom.

    Substitution: The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.

    Reduction: Formation of the corresponding naphthalene derivative without the bromine atom.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or light-emitting materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide depends on its application:

    In Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The bromonaphthalene and benzoxazole moieties are crucial for its binding affinity.

    In Materials Science: The compound’s electronic properties are influenced by the conjugated system formed by the naphthalene and benzoxazole rings, which can facilitate charge transport or light emission.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
  • N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
  • N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide

Uniqueness

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxybenzamide group, which can influence its solubility, reactivity, and binding properties. This makes it distinct from other similar compounds that may have different substituents on the benzamide moiety.

Properties

IUPAC Name

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN2O5/c1-4-35-26-15-18(16-27(36-5-2)28(26)37-6-3)29(34)32-19-13-14-25-24(17-19)33-30(38-25)22-11-7-10-21-20(22)9-8-12-23(21)31/h7-17H,4-6H2,1-3H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYINLRPBBBXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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